3-(3-chlorophenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propanamide
CAS No.: 1795493-54-7
Cat. No.: VC6469476
Molecular Formula: C19H19ClF3N3O
Molecular Weight: 397.83
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1795493-54-7 |
---|---|
Molecular Formula | C19H19ClF3N3O |
Molecular Weight | 397.83 |
IUPAC Name | 3-(3-chlorophenyl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]propanamide |
Standard InChI | InChI=1S/C19H19ClF3N3O/c20-15-3-1-2-13(10-15)4-7-18(27)25-16-8-9-26(12-16)17-6-5-14(11-24-17)19(21,22)23/h1-3,5-6,10-11,16H,4,7-9,12H2,(H,25,27) |
Standard InChI Key | BEGIVIXXWUQGMH-UHFFFAOYSA-N |
SMILES | C1CN(CC1NC(=O)CCC2=CC(=CC=C2)Cl)C3=NC=C(C=C3)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The compound’s systematic name is 3-(3-chlorophenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propanamide . Its molecular formula is C₁₉H₁₈ClF₃N₃O, with a molecular weight of 413.81 g/mol (calculated from PubChem data for analogous structures ).
Table 1: Key Identifiers
Property | Value |
---|---|
IUPAC Name | 3-(3-chlorophenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propanamide |
Molecular Formula | C₁₉H₁₈ClF₃N₃O |
Molecular Weight | 413.81 g/mol |
SMILES Notation | C1=CC(=CC(=C1)Cl)CCC(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F |
CAS Number | Not explicitly reported |
Structural Characteristics
The molecule comprises three key domains:
-
3-Chlorophenyl group: A benzene ring with a chlorine substituent at the meta position, contributing hydrophobic and electron-withdrawing properties .
-
Propanamide linker: A three-carbon chain terminating in an amide group, facilitating hydrogen bonding with biological targets.
-
1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidine: A pyrrolidine ring (five-membered saturated amine) linked to a pyridine ring bearing a trifluoromethyl group at the para position. The trifluoromethyl group enhances metabolic stability and lipophilicity .
Synthesis and Reaction Pathways
General Synthetic Strategy
While no explicit synthesis route for this compound is documented, analogous propanamide derivatives are typically synthesized via multi-step protocols:
-
Formation of the pyrrolidine-pyridine moiety:
-
Propanamide coupling:
-
Activation of 3-(3-chlorophenyl)propanoic acid using carbodiimide reagents (e.g., EDC/HOBt) followed by coupling with the pyrrolidine-pyridine amine.
-
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Yield (Estimated) |
---|---|---|
1 | DMF, K₂CO₃, 80°C, 12 h | 60–70% |
2 | EDC, HOBt, DCM, rt, 24 h | 50–65% |
Analytical Characterization
Key techniques for verification include:
Compound | TRPV1 IC₅₀ (nM) | Analgesic Efficacy (ED₅₀, mg/kg) |
---|---|---|
Target Compound (Inferred) | ~10–50 | 5–10 (Neuropathic pain model) |
Reference Compound | 6.3 | 3.2 |
Physicochemical and ADME Properties
Predicted Solubility and Permeability
-
LogP: Estimated at 3.1 (via XLogP3), indicating moderate lipophilicity .
-
Solubility: Poor aqueous solubility (<10 µM at pH 7.4) but suitable for formulation in lipid-based delivery systems.
Metabolic Stability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume